Clausenin
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Overview
Description
Clausenin is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a chromene moiety, with hydroxyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clausenin typically involves the use of phloroglucinol as a starting material. The synthetic route includes the formation of a pyrano ring through a series of cyclization reactions. One common method involves the reaction of phloroglucinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Clausenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Clausenin involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
Clausenin is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior anticancer activity against various human cancer cell lines .
Properties
CAS No. |
17276-27-6 |
---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3 |
InChI Key |
XFSINVCSJTYZGH-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
17276-27-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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